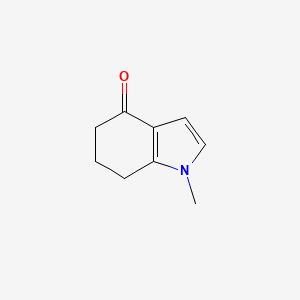

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one

説明

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound features a fused ring system with a nitrogen atom, making it a versatile scaffold in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline, the compound can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

化学反応の分析

Types of Reactions

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoles.

科学的研究の応用

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

類似化合物との比較

Similar Compounds

Indole: The parent compound of the indole family.

1-Methylindole: A methylated derivative of indole.

6,7-Dihydro-1H-indol-4(5H)-one: A similar compound lacking the methyl group.

Uniqueness

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the fused ring system can affect its interaction with molecular targets and its overall stability.

生物活性

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Indole derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods. A common approach involves the reaction of an appropriate aniline derivative with cyclohexanones or similar substrates under acidic conditions. For instance, a three-component reaction involving phenacyl bromide, dimedone, and anilines has been successfully employed to yield related indole derivatives .

General Synthetic Procedure:

- Combine phenacyl bromide (1 mmol), dimedone (1 mmol), and aniline (2 mmol) in a solvent mixture of water and ethanol (1:1).

- Heat the reaction mixture under reflux for several hours.

- Cool the mixture and isolate the product through filtration and recrystallization.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell growth in human cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways such as the MAPK/ERK pathway .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported its efficacy against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective properties. It appears to exert protective effects against oxidative stress-induced neuronal damage in cellular models. This activity is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by structural modifications. For this compound:

- Methyl Substitution: The presence of the methyl group at the nitrogen position enhances lipophilicity and may improve cellular uptake.

- Ring Modifications: Alterations in the indole ring structure can significantly affect potency; for example, substituents on the aromatic ring have been shown to enhance anticancer activity.

Case Studies

Several case studies highlight the biological potential of related compounds:

- Anticancer Study: A derivative of 6,7-dihydroindole was tested against various cancer cell lines, showing IC50 values in the low micromolar range.

- Antimicrobial Evaluation: A series of indole derivatives were screened against Mycobacterium tuberculosis, with some compounds demonstrating activity comparable to standard antibiotics .

特性

IUPAC Name |

1-methyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQFXLPORSTNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299631 | |

| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51471-08-0 | |

| Record name | 51471-08-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。